METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE
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Overview
Description
Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a benzoate ester
Preparation Methods
The synthesis of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.
Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction involving benzoic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Scientific Research Applications
Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with specific molecular targets. The triazole ring and phenyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or interfere with cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with a pleasant smell, used in perfumery and as a solvent.
Ethyl benzoate: Another ester with similar properties, used in flavoring and fragrance industries.
Propyl benzoate: Used in cosmetics and as a plasticizer.
The uniqueness of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE lies in its complex structure and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C20H19N5O3S |
---|---|
Molecular Weight |
409.5g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C20H19N5O3S/c1-14-22-24-20(25(14)17-6-4-3-5-7-17)29-13-18(26)23-21-12-15-8-10-16(11-9-15)19(27)28-2/h3-12H,13H2,1-2H3,(H,23,26)/b21-12+ |
InChI Key |
FVJZJTHCVVJLJF-CIAFOILYSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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